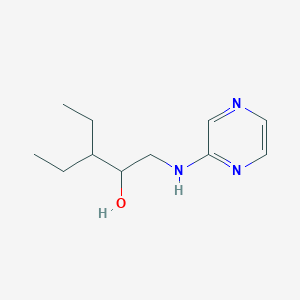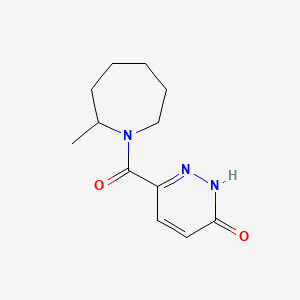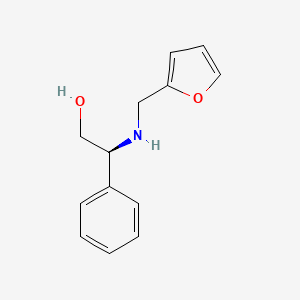![molecular formula C9H11BrN4O B6629009 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)
3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one, also known as BAY 1895344, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP) 7, which is involved in DNA repair and maintenance.
Mecanismo De Acción
PARP 7 is an enzyme that plays a role in DNA repair and maintenance. When DNA is damaged, PARP 7 is activated and recruits other proteins to repair the damage. Inhibition of PARP 7 prevents the repair of DNA damage, leading to cell death. 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 binds to the catalytic domain of PARP 7, inhibiting its activity and preventing the repair of DNA damage.
Biochemical and Physiological Effects:
This compound 1895344 has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the effects of other DNA-damaging agents, such as radiation and chemotherapy. In addition, this compound 1895344 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 is its high potency and selectivity for PARP 7. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation is that PARP 7 is not expressed in all cancer types, limiting the potential use of this compound 1895344 in certain cancers.
Direcciones Futuras
There are several potential future directions for 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344. One area of research is the development of combination therapies with other DNA-damaging agents, such as radiation and chemotherapy. Another area of research is the identification of biomarkers that can predict response to this compound 1895344, allowing for more personalized cancer treatment. Finally, there is ongoing research to identify other targets for PARP inhibitors, which could expand the potential use of this compound 1895344 and other PARP inhibitors in cancer treatment.
Conclusion:
This compound 1895344 is a promising small molecule inhibitor of PARP 7, with potential applications in cancer treatment. Its high potency and selectivity make it a promising candidate for combination therapies and personalized cancer treatment. Ongoing research into biomarkers and other targets for PARP inhibitors will further expand the potential use of this compound 1895344 and other PARP inhibitors in cancer treatment.
Métodos De Síntesis
The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 involves a multi-step process starting with the reaction of 5-bromopyrimidine-2-carboxylic acid with N-methyl-2-pyrrolidone to form 5-bromopyrimidin-2-yl)methylpyrrolidin-2-one. This intermediate is then reacted with 2-chloro-N-(4,4-dimethylcyclohexyl)acetamide to form the final product, this compound 1895344. The synthesis process has been optimized to produce high yields and purity of the final product.
Aplicaciones Científicas De Investigación
3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 has been extensively studied for its potential use in cancer treatment. PARP inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA-mutated tumors. This compound 1895344 has been shown to be a potent and selective inhibitor of PARP 7, with minimal off-target effects. Preclinical studies have demonstrated that this compound 1895344 has anti-tumor activity in a variety of cancer cell lines and animal models.
Propiedades
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-14-3-2-7(8(14)15)13-9-11-4-6(10)5-12-9/h4-5,7H,2-3H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVOXKRFISBTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6628931.png)





![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)

![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)

